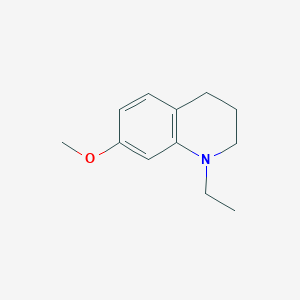

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline is a compound that falls within the class of tetrahydroisoquinolines, which are heterocyclic chemical structures consisting of a benzene ring fused to a cyclohexane ring with a nitrogen atom. These compounds are of significant interest due to their diverse pharmacological properties and their presence in various natural products and medicinal agents.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been explored in several studies. For instance, the synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives has been achieved from precursors such as N-methyl-laudanosine and N-methyl-noscapine, with a focus on their binding affinity for apamin-sensitive binding sites . Another study reports on the stereospecific and stereoselective synthesis of cis- and trans-1-substituted 7,8-dimethoxy-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolines, with the determination of steric structures via NMR spectroscopy . Additionally, an improved synthesis method for 1,2,3,4-tetrahydroisoquinolines has been reported, which includes the treatment of m-anisaldehyde with potassium cyanide and ethyl chloroformate, followed by hydrogenation .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a nitrogen atom within the heterocyclic framework. The steric structures of these compounds, such as the cis- and trans-diastereomers, can be determined using NMR spectroscopy, which is crucial for understanding their chemical behavior and potential biological activity .

Chemical Reactions Analysis

Tetrahydroisoquinolines undergo various chemical reactions that are essential for their functionalization and potential applications. For example, the Pictet-Spengler reaction is used to synthesize 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, which are a new class of quinones . The Pummerer reaction is another key reaction used for the intramolecular cyclization of N-(aryl)methyl-2-(phenylsulfinyl)ethylamines to form tetrahydroisoquinolines with methoxyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their molecular structure and substituents. Methoxyl groups, for instance, can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its binding affinity to biological targets . The presence of substituents such as ethyl or methoxyl groups can also impact the compound's solubility, boiling point, and stability.

Aplicaciones Científicas De Investigación

Antibiotic and Antifungal Properties

Helquinoline, a derivative of tetrahydroquinoline, was identified as a new antibiotic from Janibacter limosus. It exhibited notable biological activity against various bacteria and fungi, marking it as a promising compound for future drug development (Asolkar et al., 2004).

Chemical Structure Studies

The structural revision of Hancock alkaloid (-)-Galipeine, a compound related to tetrahydroquinoline, was conducted to match the NMR data of the natural product, demonstrating the meticulous efforts in confirming the structures of complex organic molecules (Davies et al., 2017).

Antiulcer Activity

Several tetrahydroquinoline derivatives were synthesized and tested for their antiulcer activity, showcasing the potential of these compounds in medical treatment (Uchida et al., 1990).

Metal Ion Complexation

Tetrahydroquinoline derivatives were studied for their ability to complex with transition series metal ions, which is crucial for understanding their mode of action and potential use in therapeutic applications (Bailey et al., 1984).

Ocular Hypotensive Action

A novel tetrahydroquinoline analog demonstrated significant ocular hypotensive action in rabbits, indicating its potential as a new treatment for conditions like glaucoma (Pamulapati & Schoenwald, 2011).

Safety and Hazards

Mecanismo De Acción

Tetrahydroquinolines are an important structural motif of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities .

The synthesis of tetrahydroquinolines has been a subject of considerable research interest, with various new and environmentally friendly methods being developed . The synthesis often involves multicomponent reactions, which improve the atom economy, selectivity, and yield of the product .

Propiedades

IUPAC Name |

1-ethyl-7-methoxy-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-13-8-4-5-10-6-7-11(14-2)9-12(10)13/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTVDFNJBCVQDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone](/img/structure/B2522117.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2522119.png)

![Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2522120.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2522121.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2522125.png)

![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2522129.png)

![3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2522135.png)

![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)